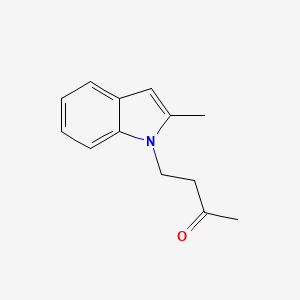
4-(2-Methyl-1H-indol-1-yl)butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methyl-1H-indol-1-yl)butan-2-one is an organic compound that belongs to the indole family Indoles are heterocyclic compounds that are widely found in nature and are known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-1H-indol-1-yl)butan-2-one typically involves the reaction of 2-methylindole with butan-2-one under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst . This method can be adapted to synthesize the target compound by using 2-methylindole and butan-2-one as starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis or other catalytic methods that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired production scale.
化学反応の分析
Types of Reactions
4-(2-Methyl-1H-indol-1-yl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids or strong acids.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives where the ketone group is reduced to a hydroxyl group.
Substitution: Various substituted indole derivatives depending on the substituents introduced.
科学的研究の応用
4-(2-Methyl-1H-indol-1-yl)butan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-(2-Methyl-1H-indol-1-yl)butan-2-one involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. The exact mechanism depends on the specific biological context and the target molecules involved .
類似化合物との比較
Similar Compounds
4-(1H-Indol-3-yl)butan-2-one: A closely related compound with similar structural features but different substitution patterns.
Indole-3-acetic acid: A naturally occurring indole derivative with significant biological activity.
Indole-3-butyric acid: Another indole derivative used as a plant growth regulator.
Uniqueness
4-(2-Methyl-1H-indol-1-yl)butan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 2-position of the indole ring differentiates it from other indole derivatives, potentially leading to unique interactions with biological targets and distinct applications in research and industry.
特性
分子式 |
C13H15NO |
|---|---|
分子量 |
201.26 g/mol |
IUPAC名 |
4-(2-methylindol-1-yl)butan-2-one |
InChI |
InChI=1S/C13H15NO/c1-10-9-12-5-3-4-6-13(12)14(10)8-7-11(2)15/h3-6,9H,7-8H2,1-2H3 |
InChIキー |
UTOGVQQUNONHCD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=CC=CC=C2N1CCC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


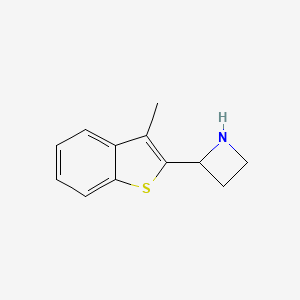
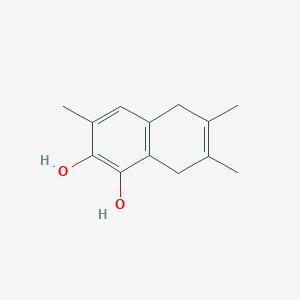
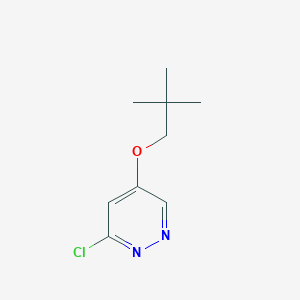

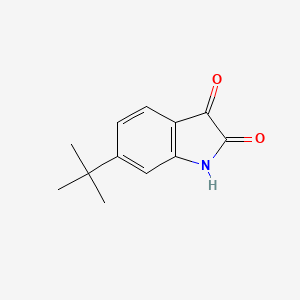



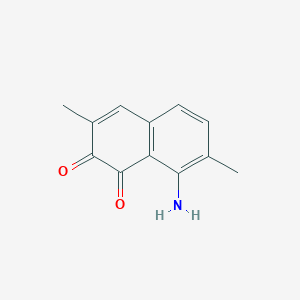
![(S)-8-Fluoro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one](/img/structure/B11898132.png)
![3-Ethyl-7-methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11898143.png)
![1,7-Diazaspiro[4.4]nonane, 7-pyrazinyl-](/img/structure/B11898146.png)


